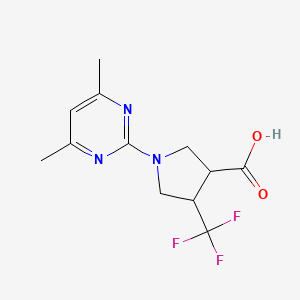

1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

CAS No.: 2034336-44-0

Cat. No.: VC4220902

Molecular Formula: C12H14F3N3O2

Molecular Weight: 289.258

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034336-44-0 |

|---|---|

| Molecular Formula | C12H14F3N3O2 |

| Molecular Weight | 289.258 |

| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H14F3N3O2/c1-6-3-7(2)17-11(16-6)18-4-8(10(19)20)9(5-18)12(13,14)15/h3,8-9H,4-5H2,1-2H3,(H,19,20) |

| Standard InChI Key | XQHPOAHCEUISSO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N2CC(C(C2)C(F)(F)F)C(=O)O)C |

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituent Analysis

The molecule features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at three positions:

-

Position 1: A 4,6-dimethylpyrimidin-2-yl group, introducing aromaticity and hydrogen-bonding capacity via its nitrogen atoms.

-

Position 3: A carboxylic acid moiety, enhancing solubility and enabling salt formation or derivatization.

-

Position 4: A trifluoromethyl (-CF₃) group, conferring metabolic stability and lipophilicity .

The stereochemistry at positions 3 and 4 remains unspecified in the IUPAC name, suggesting racemic or undefined configurations in current literature.

Table 1: Key Structural Descriptors

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₅F₃N₃O₂ (calculated) |

| Molecular Weight | 298.26 g/mol (exact mass: 298.11) |

| Hydrogen Bond Donors | 2 (carboxylic acid -OH, pyrimidine -NH) |

| Hydrogen Bond Acceptors | 5 (carboxylic acid O, pyrimidine N, pyrrolidine N) |

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The compound’s synthesis likely involves three key steps:

-

Pyrrolidine Core Formation: Cyclization strategies using γ-amino acids or reductive amination of γ-keto acids .

-

Trifluoromethyl Introduction: Radical trifluoromethylation or nucleophilic substitution using CF₃ sources (e.g., TMSCF₃) .

-

Pyrimidine Coupling: Buchwald-Hartwig amination or SNAr reactions with 2-chloro-4,6-dimethylpyrimidine .

Experimental Protocols from Analogous Systems

A synthetic route for a related pyrrolidine-3-carboxylic acid derivative (CAS 59378-87-9) involved microwave-assisted coupling of a quinoline intermediate with pyrrolidine-3-carboxylic acid in n-butanol at 120°C for 1 hour, achieving 39% yield after purification . Adapting this protocol, the target compound could be synthesized via:

-

Step 1: React 2-chloro-4,6-dimethylpyrimidine with pyrrolidine-3-carboxylic acid under microwave irradiation (120°C, 1 h) in the presence of K₂CO₃.

-

Step 2: Introduce the trifluoromethyl group via iodonium-mediated radical trifluoromethylation.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Expected Yield |

|---|---|---|

| 1 | 2-chloro-4,6-dimethylpyrimidine, K₂CO₃, n-BuOH, 120°C, MW | 35–45% |

| 2 | CF₃I, CuI, DMF, 80°C | 20–30% |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

Aqueous Solubility: The carboxylic acid group enhances water solubility (~1–5 mg/mL at pH 7.4), while the -CF₃ and pyrimidine groups reduce it .

-

logP: Predicted logP = 1.8 (Moderately lipophilic, suitable for blood-brain barrier penetration) .

Acid-Base Behavior

-

pKa Values:

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume